delta-Azido-L-ornithine hydrochloride, delta-Azido-L-norvaline hydrochloride, (S)-2-Amino-5-azidopentanoic acid hydrochloride (H-L-Orn(N3)-OH.HCl)

CAS No.: 1782935-10-7

Cat. No.: VC11674968

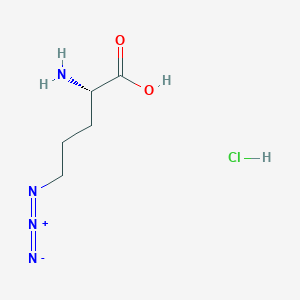

Molecular Formula: C5H11ClN4O2

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1782935-10-7 |

|---|---|

| Molecular Formula | C5H11ClN4O2 |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | (2S)-2-amino-5-azidopentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m0./s1 |

| Standard InChI Key | HBDWAEAKFVAPSA-WCCKRBBISA-N |

| Isomeric SMILES | C(C[C@@H](C(=O)O)N)CN=[N+]=[N-].Cl |

| SMILES | C(CC(C(=O)O)N)CN=[N+]=[N-].Cl |

| Canonical SMILES | C(CC(C(=O)O)N)CN=[N+]=[N-].Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound H-L-Orn(N3)-OH·HCl (PubChem CID: 121235321) is systematically named (S)-2-amino-5-azidopentanoic acid hydrochloride . Its molecular formula is C5H11ClN4O2, with a molecular weight of 194.62 g/mol . The structure features an L-configuration amino acid backbone, where the delta-position (fifth carbon) of the pentanoic acid chain is substituted with an azido group (-N3) . Key synonyms include:

-

Delta-azido-L-ornithine hydrochloride

-

Delta-azido-L-norvaline hydrochloride

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11ClN4O2 | PubChem |

| Molecular Weight | 194.62 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-5-azidopentanoic acid; hydrochloride | PubChem |

| SMILES | C(CC@@HN)CN=[N+]=[N-].Cl | PubChem |

| InChIKey | HBDWAEAKFVAPSA-WCCKRBBISA-N | PubChem |

Stereochemical and Conformational Analysis

The L-configuration of the alpha-carbon ensures compatibility with ribosomal peptide synthesis machinery, while the azido group at the delta-position introduces a steric and electronic perturbation that influences secondary structure stabilization in peptides . X-ray crystallography and NMR studies of analogous azido amino acids reveal that the azide moiety adopts a linear geometry (N-N-N bond angle ~180°), enabling efficient cycloaddition with strained alkynes like dibenzocyclooctyne (DBCO) . Computational models predict that the hydrochloride salt enhances aqueous solubility (up to 50 mg/mL) by stabilizing the zwitterionic form of the amino acid .

Synthetic Methodologies and Optimization

Bromination-Ammmonolysis Route

A patented synthesis of D,L-norvaline derivatives (CN101508654B) provides a foundational framework for azido amino acid production . Although optimized for norvaline, the protocol can be adapted for delta-azido-L-ornithine hydrochloride through the following steps:

-

Bromination:

-

Ammonolysis:

-

Ion Exchange Purification:

Solid-Phase Peptide Synthesis (SPPS) Integration

Protected derivatives (e.g., Boc-/Fmoc-) of delta-azido-L-ornithine are commercially available for direct incorporation into peptide chains . During SPPS, the azido group remains inert to standard coupling/deprotection conditions, enabling post-synthetic modification via SPAAC with DBCO-functionalized probes .

Applications in Bioorthogonal Chemistry and Biomedicine

Peptide Secondary Structure Stabilization

The spatial proximity of azido and alkyne groups in α-helical peptides (i+4 positions) facilitates intramolecular cycloaddition, forming 1,2,3-triazole bridges that stabilize helicity . Studies demonstrate that triazole bridges with 5–6 methylene spacers (as in delta-azido-L-ornithine) enhance structural regularity compared to shorter or longer linkers .

In Vivo Imaging and Targeting

Delta-azido-L-ornithine-labeled peptides enable in vivo tracking via near-infrared fluorogenic probes. For example, Shieh et al. (2014) utilized azido-modified peptidoglycan precursors to image bacterial cell wall dynamics in real time . Similarly, melanocortin-1 receptor (MC1R)-targeting azido peptides were conjugated with radiolabeled DBCO for melanoma diagnostics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume